molecular formula C16H10N4O B1418149 4-Hydroxy-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320417-45-6

4-Hydroxy-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No. B1418149
M. Wt: 274.28 g/mol
InChI Key: JNDYQVCCDDLXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile, also known as 4-HPP, is a heterocyclic compound belonging to the pyrimidine family. It is a nitrogen-containing aromatic compound that has been widely studied due to its potential applications in the fields of medicine, pharmacology, and biochemistry. 4-HPP has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments, making it a useful tool for researchers. In

Scientific Research Applications

Comparative Computational Studies

Computational studies have been conducted on 3,4-Dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives to evaluate their antinociceptive properties, suggesting potential applications in pain management. These studies included molecular modeling and density functional theory calculations to understand the relationship between structural features and biological activity, highlighting the role of ionization potentials in analgesic properties (Janaína V Dos Anjos et al., 2012).

Synthesis and Radioiodination for Imaging

Benzofuran derivatives, structurally related to pyrimidine compounds, have been synthesized and evaluated as amyloid imaging agents, potentially useful for detecting amyloid plaques in Alzheimer's disease. The synthesis process involved organic synthesis techniques and radioiodination, indicating applications in the development of diagnostic imaging agents (A. Labib, 2013).

Neuroprotective Agents Development

Research on 4-arylpyrimidine derivatives has shown anti-anoxic and anti-lipid peroxidation activities, suggesting their potential as cerebral protective agents. These compounds have demonstrated effects on anti-anoxic activity in mice and anti-lipid peroxidation in rat brain mitochondria, indicating their relevance in developing treatments for cerebral conditions (A. Kuno et al., 1993).

Antiprotozoal Drug Development

Quaternary 2-phenylimidazo[1,2-a]pyridinum salts have been prepared and evaluated for their antiparasitic activity, particularly against Trypanosoma rhodesiense, demonstrating the potential of pyrimidine derivatives in developing antiprotozoal drugs (R. Sundberg et al., 1990).

properties

IUPAC Name

6-oxo-4-phenyl-2-pyridin-3-yl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O/c17-9-13-14(11-5-2-1-3-6-11)19-15(20-16(13)21)12-7-4-8-18-10-12/h1-8,10H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDYQVCCDDLXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CN=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327485
Record name 6-oxo-4-phenyl-2-pyridin-3-yl-1H-pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678841
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Hydroxy-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile

CAS RN

320417-45-6
Record name 6-oxo-4-phenyl-2-pyridin-3-yl-1H-pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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